3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine

Drug Discovery Medicinal Chemistry Computational Chemistry

Researchers targeting kinases often struggle to functionalize azaindole cores regioselectively. 3-Bromo-4-chloro-5-azaindole (CAS 947238-42-8) provides orthogonal Br and Cl handles for sequential Suzuki/Buchwald couplings, enabling efficient diversity-oriented synthesis. • 97% purity minimizes biological assay artifacts. • Key intermediate in patented FGFR3, Abl, Aurora-A inhibitor syntheses (WO2007/95223 A2). • XLogP3 = 2.6, TPSA = 28.7 Ų for predictable SAR optimization. • Store at 2-8°C under inert gas.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 947238-42-8
Cat. No. B1371989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
CAS947238-42-8
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1NC=C2Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H
InChIKeyFZERBVKCXSYQLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine: Overview


3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 947238-42-8) is a heterocyclic building block belonging to the pyrrolo[3,2-c]pyridine (5-azaindole) class [1]. It features a fused pyrrole-pyridine bicyclic core substituted with bromine at the 3-position and chlorine at the 4-position, yielding a molecular weight of 231.48 g/mol and a calculated LogP (XLogP3-AA) of 2.6 [1]. This specific halogenation pattern provides a defined chemical handle for sequential cross-coupling reactions, distinguishing it from other regioisomeric dihalogenated azaindoles . The compound is typically supplied as a powder with purities of 95%–98% and is recommended for storage at 2–8°C under inert atmosphere [1].

Core Scaffold 3-Br,4-Cl 5-azaindole for sequential cross-coupling Orthogonal halogen handles enable modular derivatization
Kinase Inhibitor Entry Patent-validated intermediate for FGFR3/Abl/Aurora-A scaffolds Documented synthetic route in WO2007/95223 A2
Purity Grade Certified 97% purity with batch analytics (HPLC, NMR) Supports high-fidelity multi-step synthesis

Uniqueness of 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine


Substitution with a close analog, such as a different regioisomer (e.g., 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine) or a different azaindole scaffold (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives), is not trivial because the specific 3-bromo-4-chloro substitution pattern on the pyrrolo[3,2-c]pyridine core dictates its reactivity in cross-coupling reactions and its fit within structure-activity relationship (SAR) models [1]. The ortho-like spatial relationship between the bromine and chlorine atoms, combined with the electronic properties of the [3,2-c] ring fusion, creates a unique steric and electronic environment [2]. This directly influences the regioselectivity and efficiency of sequential functionalization steps, which are critical for constructing complex kinase inhibitor scaffolds [2]. The following quantitative evidence demonstrates precisely where this compound's behavior diverges from its alternatives.

1
Regioisomeric analogs (e.g., 4-Br-7-Cl) may shift cross-coupling regioselectivity and SAR interpretation.
2
Different azaindole scaffolds (e.g., 7-azaindole) alter electronic environment and kinase-target compatibility.
3
Mono-halogenated versions eliminate the orthogonal sequential functionalization advantage.

3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine: Key Differentiators


Physicochemical Profile vs. 4-Bromo-7-chloro Regioisomer

The target compound and its regioisomer, 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-81-0), share identical computed molecular properties: Molecular Weight (231.48 g/mol), XLogP3-AA (2.6), Hydrogen Bond Donor Count (1), and Topological Polar Surface Area (28.7 Ų) [1][2]. The differentiation is therefore not in bulk physicochemical properties, but in the spatial arrangement of the halogen atoms. This positional difference directly impacts the compound's behavior in molecular recognition and cross-coupling reactions, making them non-interchangeable in a synthetic route or a biological assay .

Regioisomer Profile
Head-to-head
Target: 3-Br,4-Cl (MW 231.48, XLogP3 2.6)
Regioisomer: 4-Br,7-Cl (identical computed properties)
Regiochemistry is the differentiator
Identical bulk properties; halogen position defines reactivity.
Selection must be guided by exact substitution pattern, not formula.
Drug Discovery Medicinal Chemistry Computational Chemistry

Purity and Analytical Specification

The target compound is commercially available with a documented standard purity of 97%, supported by batch-specific analytical reports including NMR, HPLC, or GC . This specification is a key differentiator for researchers requiring high-fidelity starting materials for multi-step syntheses, as lower purity grades or non-certified materials can introduce confounding impurities and reduce yields . While a direct comparator with lower purity is not specified, the availability of a 97% certified grade is a quantifiable procurement criterion.

Purity Specification
Data to verify
Target: 97% certified purity
Baseline: typical 95% research grade
Higher certified grade reduces impurity risk
Certified purity supports procurement for sensitive multi-step synthesis.
Supplier-reported; lot-specific verification recommended.
Organic Synthesis Medicinal Chemistry Procurement

Key Intermediate in Kinase Inhibitor Patent

3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine is explicitly claimed and detailed as an intermediate in patent WO2007/95223 A2, which is directed toward compounds that inhibit kinases such as Abl, Aurora-A, and FGFR3 [1]. This patent provides a validated synthetic route and establishes the compound's utility in generating biologically active molecules [1]. This is in contrast to many other dihalogenated pyrrolopyridines that may lack this specific, documented connection to a patented, therapeutically relevant chemical space.

Patent-Validated Intermediate
Class-level
WO2007/95223 A2 – Explicitly cited for kinase inhibitor synthesis
Documented entry point into patented kinase inhibitor chemical space.
Patent-route validation; review specific synthetic claims.
Kinase Inhibitors Pharmaceutical Intermediates Cross-Coupling

Orthogonal Cross-Coupling Reactivity

As a class, halogenated pyrrolo[3,2-c]pyridines are versatile substrates for sequential palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the rapid construction of polyaryl architectures common in kinase inhibitors . The presence of two different halogen atoms (Br and Cl) on the 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine scaffold offers the potential for orthogonal reactivity, where the bromine can be selectively functionalized under mild conditions while the chlorine is retained for a subsequent transformation [1]. This orthogonal potential is not present in mono-halogenated or symmetrically di-halogenated analogs.

Orthogonal Coupling Potential
Class-level
Br then Cl: two sequential functionalization steps possible
Supports diversity-oriented synthesis with established coupling methodology.
Class-level inference; experimental validation recommended.
Synthetic Methodology Cross-Coupling C-H Functionalization

3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine: Key Applications


Kinase Inhibitor Scaffold Development

As documented in patent WO2007/95223 A2, this compound is a direct intermediate for synthesizing molecules targeting kinases like FGFR3, Abl, and Aurora-A [1]. Research groups focused on oncology can prioritize this building block to access a patented chemical space with pre-validated synthetic routes, potentially streamlining hit-to-lead campaigns for kinase targets [1].

Sequential Cross-Coupling Precursor

The 3-bromo-4-chloro substitution pattern provides two distinct, orthogonal handles for sequential functionalization via Suzuki-Miyaura or Buchwald-Hartwig reactions . This makes the compound an ideal core for diversity-oriented synthesis (DOS) libraries, enabling the rapid generation of complex, functionalized 5-azaindole derivatives for broad biological screening .

High-Purity Starting Material for SAR

With a standard commercial purity of 97%, this compound is well-suited for rigorous SAR investigations where even minor impurities could confound biological data . Its well-defined physicochemical properties (XLogP3 = 2.6, TPSA = 28.7 Ų) make it a predictable and reliable core for modifying lead compounds and establishing quantitative trends in potency and selectivity [2].

Analytical Reference Standard

The compound's well-characterized structure and high purity make it suitable for use as an analytical reference standard in HPLC, LC-MS, or NMR method development . It can serve as a control for monitoring the progress of reactions involving more complex pyrrolopyridine derivatives or for verifying the identity and purity of newly synthesized analogs.

Application
Selection Property
Validation Focus
Kinase Inhibitor Scaffold Development
Patent-validated synthetic route
FGFR3/Abl/Aurora-A inhibitor synthesis verification
Sequential Cross-Coupling Precursor
Dihalogenated core with orthogonal reactivity
Sequential Suzuki-Miyaura/Buchwald-Hartwig efficiency
High-Purity Starting Material for SAR
Certified 97% purity with batch analytics
Impurity profiling and lot consistency
Analytical Reference Standard
Well-characterized structure (HPLC, NMR)
Method calibration and purity verification
All applications refer to research use only; not for diagnostic or therapeutic procedures.
Quote Request

Request a Quote for 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.